molecular formula C18H28N2 B5183516 N-cyclopentyl-1-(2-phenylethyl)piperidin-4-amine

N-cyclopentyl-1-(2-phenylethyl)piperidin-4-amine

Cat. No.: B5183516
M. Wt: 272.4 g/mol
InChI Key: VHEQNDBPXMRBBY-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(2-phenylethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the piperidine ring, and a phenylethyl group attached to the fourth carbon of the piperidine ring. It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function .

Properties

IUPAC Name

N-cyclopentyl-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-2-6-16(7-3-1)10-13-20-14-11-18(12-15-20)19-17-8-4-5-9-17/h1-3,6-7,17-19H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEQNDBPXMRBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopentyl-1-(2-phenylethyl)piperidin-4-amine typically involves several steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors.

    Introduction of the phenylethyl group: This step involves the alkylation of the piperidine ring with a phenylethyl halide under basic conditions.

    Introduction of the cyclopentyl group: This step involves the alkylation of the nitrogen atom of the piperidine ring with a cyclopentyl halide.

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

N-cyclopentyl-1-(2-phenylethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: This compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature .

Scientific Research Applications

N-cyclopentyl-1-(2-phenylethyl)piperidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(2-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets in the body. It is known to interact with opioid receptors, particularly the mu-opioid receptor, which is involved in pain perception and modulation. The binding of this compound to the mu-opioid receptor leads to the activation of intracellular signaling pathways that result in analgesic effects .

Comparison with Similar Compounds

N-cyclopentyl-1-(2-phenylethyl)piperidin-4-amine can be compared with other similar compounds, such as:

    Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure but different substituents.

    Cyclopropylfentanyl: Another synthetic opioid with a cyclopropyl group instead of a cyclopentyl group.

    Acrylfentanyl: A synthetic opioid with an acryl group instead of a cyclopentyl group.

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